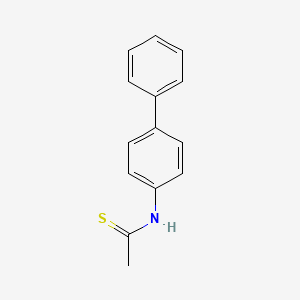![molecular formula C37H29NO7 B12466398 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a molecular formula of C28H25NO6 and a molecular weight of 471.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves multiple steps. One common method includes the reaction of ethyl 2-oxo-4-phenylbutyrate with various reagents under controlled conditions . The reaction conditions typically involve the use of catalysts and solvents such as chloroform and ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like zinc/acetic acid or triphenylphosphine.
Substitution: Various substitution reactions can be carried out, often involving the phenyl groups.
Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other complex organic molecules.
Biology: Used in in-vitro studies to understand biochemical pathways and interactions.
Medicine: Research into potential therapeutic applications, although it is not approved for medical use.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:
Ethyl 2-oxo-4-phenylbutyrate: A simpler compound with similar functional groups.
2-Oxo-4-phenylbutanoic acid ethyl ester: Another related compound with slight structural variations.
Propiedades
Fórmula molecular |
C37H29NO7 |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] 4-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C37H29NO7/c39-31(23-13-17-28(18-14-23)45-37(43)24-9-5-2-6-10-24)21-44-36(42)25-11-15-27(16-12-25)38-34(40)32-26-19-29(22-7-3-1-4-8-22)30(20-26)33(32)35(38)41/h1-18,26,29-30,32-33H,19-21H2 |
Clave InChI |
BRXQTBKISLRRNY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)





![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)


![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
